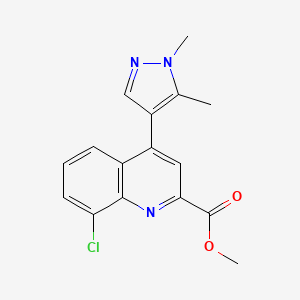
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a pyrazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the reaction of 8-chloroquinoline-2-carboxylic acid with 1,5-dimethyl-4-pyrazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and malaria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold.
Uniqueness: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
methyl 8-chloro-4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-12(8-18-20(9)2)11-7-14(16(21)22-3)19-15-10(11)5-4-6-13(15)17/h4-8H,1-3H3 |
InChI Key |
QLTUAHOFMOFYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















